molecular formula C9H5BrFNO2 B1449025 5-Bromo-7-fluoroindole-3-carboxylic Acid CAS No. 1360941-36-1

5-Bromo-7-fluoroindole-3-carboxylic Acid

Cat. No.: B1449025
CAS No.: 1360941-36-1
M. Wt: 258.04 g/mol
InChI Key: FJJBPZDUWFGNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-fluoroindole-3-carboxylic Acid is a halogenated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of bromine and fluorine atoms in the indole ring enhances the compound’s reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

5-Bromo-7-fluoroindole-3-carboxylic Acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function. For instance, it has been observed to interact with tyrosine kinase enzymes, which are crucial in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation of cancer cells by inhibiting specific signaling pathways that are essential for cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of enzyme functions, leading to changes in cellular processes. For instance, its interaction with tyrosine kinase enzymes can inhibit their activity, thereby affecting downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell proliferation. At higher doses, it can lead to toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of metabolites that can further influence cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and its overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 5-Bromo-7-fluoroindole-3-carboxylic Acid typically involves halogenation reactions. One common method is the bromination of 7-fluoroindole-3-carboxylic acid using bromine or a brominating agent under controlled conditions . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

5-Bromo-7-fluoroindole-3-carboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-7-fluoroindole-3-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

5-Bromo-7-fluoroindole-3-carboxylic Acid can be compared with other halogenated indole derivatives, such as:

  • 5-Iodoindole-3-carboxylic Acid
  • 4-Fluoroindole-3-carboxylic Acid
  • 7-Chloroindole-3-carboxylic Acid

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and biological activities. The unique combination of bromine and fluorine in this compound may confer distinct properties and advantages in specific applications .

Properties

IUPAC Name

5-bromo-7-fluoro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-4-1-5-6(9(13)14)3-12-8(5)7(11)2-4/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJBPZDUWFGNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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